molecular formula C16H12ClN3O4 B5076653 (2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5076653
M. Wt: 345.73 g/mol
InChI Key: MMRYSQRORXUFDJ-NTEUORMPSA-N
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Description

(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a nitrophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide typically involves the condensation of 2-chlorobenzaldehyde with 3-nitrobenzylamine under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to an amide coupling reaction with a suitable amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2-Bromophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-2-[(2-Fluorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-2-[(2-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-13-7-2-1-6-12(13)16(22)19-14(15(18)21)9-10-4-3-5-11(8-10)20(23)24/h1-9H,(H2,18,21)(H,19,22)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYSQRORXUFDJ-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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